molecular formula C17H18ClNO2 B2788920 2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide CAS No. 2411178-31-7

2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide

Cat. No. B2788920
CAS RN: 2411178-31-7
M. Wt: 303.79
InChI Key: PUMRZRZRRAFGJG-INIZCTEOSA-N
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Description

“2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is a chlorinated organic compound . It is a colorless solid, although older samples may appear yellow . It has a characteristic odor and is readily soluble in water .


Synthesis Analysis

Chloroacetamide is produced by ammonolysis of esters of chloroacetic acid . The reaction is as follows: ClCH2CO2CH3 + NH3 → ClCH2C(O)NH2 + CH3OH .


Molecular Structure Analysis

The molecular formula of “2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is C2H4ClNO . The InChI code is InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2, (H2,4,5) .


Chemical Reactions Analysis

The reaction between acyl chlorides and amines is a nucleophilic addition/elimination reaction . The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . It is this carbon atom that is attacked by the lone pair on the nitrogen atom in an ethylamine molecule .


Physical And Chemical Properties Analysis

The molar mass of “2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide” is 93.51 g·mol−1 . It appears as colorless or yellow crystals . The melting point is 120 °C (248 °F; 393 K) . It is soluble in water, with a solubility of 90 g/L at 25°C .

Safety and Hazards

Chloroacetamide is toxic, irritates eyes and skin, and may cause an allergic reaction . It is suspected of reproductive toxicity and teratogenicity .

properties

IUPAC Name

2-chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c18-12-17(21)19-16(10-11-20)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,16,20H,10-12H2,(H,19,21)/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMRZRZRRAFGJG-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CCO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[C@H](CCO)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide

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